Lactosyl Maprotiline-d5
Description
Lactosyl Maprotiline-d5 is a deuterium-labeled derivative of Maprotiline, a tetracyclic antidepressant used for major depressive disorders. Its molecular formula is C₃₂H₃₈D₅NO₁₀, with a molecular weight of 606.72 g/mol . The compound features a lactosyl (galactose-glucose) moiety conjugated to the Maprotiline backbone, enhancing its hydrophilicity compared to non-glycosylated analogs. It is utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolomic studies to improve analytical precision .
Properties
Molecular Formula |
C₃₂H₃₈D₅NO₁₀ |
|---|---|
Molecular Weight |
606.72 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Maprotiline Derivatives
Maprotiline-d5 Hydrochloride (PA STI 057740)
- Molecular Formula : C₂₀H₁₉D₅ClN
- Molecular Weight : 318.90 g/mol
- Key Differences: Lacks the lactosyl group, resulting in reduced polarity and water solubility. Primarily used for quantifying parent Maprotiline in biological matrices, whereas Lactosyl Maprotiline-d5 tracks glycosylated metabolites .
Maprotiline Hydrochloride (M0206000)
- Molecular Formula : C₂₀H₂₃N·HCl
- Molecular Weight: 277.41 g/mol (non-deuterated)
- Key Differences: No isotopic labeling or glycosylation, limiting its utility in advanced mass spectrometry studies. Shorter metabolic half-life due to rapid hepatic clearance of the non-polar structure .
Lactosyl-Containing Compounds
Lactosyl Ceramide
- Structure : Galactose-glucose bound to ceramide (a sphingolipid).
- Function : Serves as a receptor for pathogens like Cryptococcus neoformans and Candida albicans .
- Comparison with this compound :
- Both share the lactosyl motif, but this compound replaces ceramide with a tricyclic antidepressant backbone.
- Lactosyl ceramide exhibits 5- to 10-fold reduced binding affinity for thrombospondin and von Willebrand factor compared to galactosyl ceramide sulfate due to steric hindrance from the additional glucose . This suggests the lactosyl group in this compound may similarly influence target engagement.
Lactosyl Sulfatide
- Structure : Lactosyl ceramide with a sulfate group.
- Binding Affinity : Shows 2- to 11-fold weaker binding to N-acetylgalactosamine-terminated ligands compared to unsulfated analogs .
- Relevance : Highlights the impact of chemical modifications (e.g., sulfation, glycosylation) on bioactivity, a critical consideration for this compound's design.
Glycoconjugated Pharmaceuticals
Lactosyl Carbamates (Bioconjugate Chemistry Study)
- Structure : Lactose conjugated to carbamate scaffolds.
- Activity : Exhibits >10-fold higher inhibitory potency against galectins (proteins involved in inflammation and cancer) compared to free lactose, with efficacy dependent on scaffold geometry .
- Comparison: this compound’s lactosyl group may similarly enhance binding to lectins or serum proteins, altering its distribution and efficacy relative to non-glycosylated Maprotiline.
Analytical Performance
Research Findings and Implications
- Pharmacokinetics : The lactosyl group in this compound likely reduces blood-brain barrier penetration compared to Maprotiline-d5 HCl, redirecting its action to peripheral tissues .
- Stability : Glycosylation may protect against oxidative metabolism, extending half-life in vivo .
- Binding Specificity : Analogous to lactosyl ceramide’s role in microbial adhesion, this compound could interact with lectins or serum proteins, necessitating further binding assays .
Q & A
Q. What are the critical considerations in designing synthetic pathways for Lactosyl Maprotiline-d5?
The synthesis of lactosyl derivatives requires stereoselective production of activated lactosyl carbonates from anomerically unprotected lactose. Key steps include coupling these carbonates to amino-substituted scaffolds (e.g., amines) under controlled pH and temperature to form carbamate linkages. Reaction purity must be validated via TLC and HPLC, with optimization for yield (e.g., avoiding side products like diethylammonium chloride) .
Q. Which biochemical assays are most suitable for initial screening of this compound’s inhibitory activity?
Solid-phase binding assays using immobilized glycoproteins (e.g., LacBSA) are recommended for quantifying inhibitory potency against galectins or plant lectins. Measure IC50 values with valence-corrected comparisons to free lactose. Include cell-based assays (e.g., tumor cell binding inhibition) to confirm bioactivity in physiological contexts .
Q. How should researchers validate the structural integrity of synthesized this compound?
Use NMR (¹H/¹³C) to confirm carbamate linkage formation and spacer length (e.g., butene diol). Mass spectrometry ensures molecular weight accuracy. Purity assessments via reverse-phase HPLC with UV detection at 210 nm are critical, referencing pharmacopeial standards for related compounds (e.g., lactitol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and cellular assay data for this compound?
Discrepancies often arise from matrix effects (e.g., glycan branching in cell-surface receptors). Address this by:
- Performing dose-response curves across multiple cell lines.
- Validating target engagement via competitive fluorescence polarization assays.
- Comparing results to structurally analogous compounds (e.g., thiourea-linked calixarene derivatives) .
Q. What experimental strategies improve selectivity of this compound across lectin families?
Selectivity is influenced by spacer length and scaffold geometry. For example:
- Introduce butene diol linkers to modulate lactose spacing (optimal for galectin-3 vs. VAA lectin).
- Test inhibitory activity against a panel of lectins (e.g., galectins-1, -3, -4, and plant toxins) using SPR or ITC to quantify binding kinetics.
- Prioritize compounds showing >10-fold selectivity in valence-corrected assays .
Q. How should researchers design multi-lectin inhibition studies to assess cross-reactivity?
Use a tiered approach:
- Primary screen: High-throughput glycan microarrays with diverse lectin panels.
- Secondary validation: Surface plasmon resonance (SPR) for kinetic analysis (ka, kd).
- Tertiary analysis: X-ray crystallography or cryo-EM to map binding interfaces. Cross-reference results with structural databases (e.g., PDB) to identify conserved vs. unique interaction motifs .
Q. What methodologies address low reproducibility in this compound’s inhibitory potency?
Standardize protocols for:
- Lectin preparation (e.g., affinity-tagged recombinant proteins).
- Assay buffers (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Data normalization to internal controls (e.g., free lactose as a baseline). Report results using MIRROR guidelines (Minimum Information for Reporting Reproducibility) .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for this compound?
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 with 95% confidence intervals and Hill slopes. For non-linear responses, apply ANOVA with post-hoc Tukey tests to compare scaffold variants .
Q. What criteria distinguish artifactual inhibition from true lectin-blocking activity?
- Negative controls: Include lactose-free scaffolds and heat-inactivated lectins.
- Orthogonal assays: Confirm activity via fluorescence quenching or ITC.
- Cellular toxicity controls: Use MTT assays to rule out nonspecific cytotoxicity .
Ethical & Reporting Standards
Q. How to ensure compliance with ethical guidelines in lectin-blocking studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
